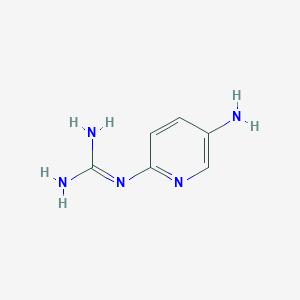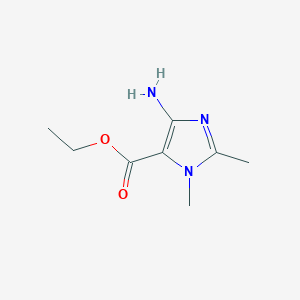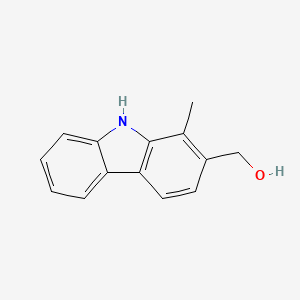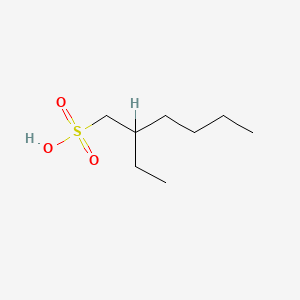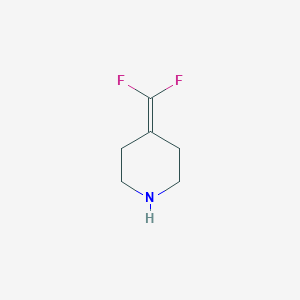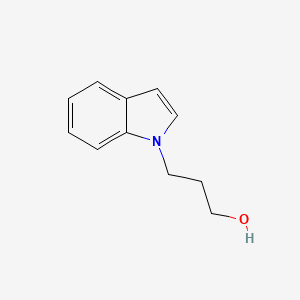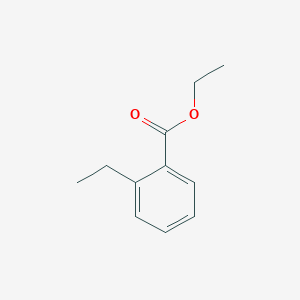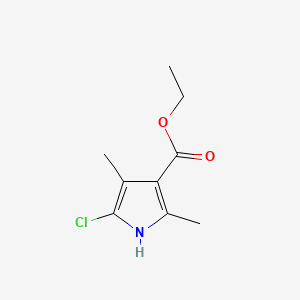
3-羟基吡咯烷-2,5-二酮
描述
3-Hydroxypyrrolidine-2,5-dione is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthetic strategies used for the creation of pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, the synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis
The non-H atoms of 3-Hydroxypyrrolidine-2,5-dione are nearly coplanar, with a maximum deviation of 0.030 (1) Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Chemical Reactions Analysis
The structure–activity relationship (SAR) analysis revealed that the anticonvulsant activity is affected strongly by substituents at position 3 of the pyrrolidine-2,5-dione scaffold . For example, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxypyrrolidine-2,5-dione are influenced by its molecular structure. For instance, the non-planarity of the ring allows for increased three-dimensional (3D) coverage .科学研究应用
合成与结构研究
- 合成技术:3-羟基吡咯烷-2,5-二酮衍生物,如1-苄基-3-羟基吡咯烷-2,5-二酮,可以通过特定反应合成,例如涉及L-苹果酸和苄胺的熔融反应(邱飞,2011)。
- 结构分析:对3-羟基吡咯烷-2,5-二酮衍生物的分子结构的研究,如N-甲基琥珀酰亚胺,揭示了互变异构和这些化合物稳定性的细节,这些细节对于理解它们的化学性质至关重要(J. A. Tenon、M. Carles、J. Aycard,2000)。
药用应用
- 抗菌性能:3-羟基吡咯烷-2,5-二酮的一些衍生物已显示出有希望的体外抗真菌活性,这可能是新型杀菌剂的潜在先导(J. Cvetković 等,2019)。
- 酶抑制:3-羟基吡咯烷-2,5-二酮的衍生物已被研究其抑制人体细胞溶质碳酸酐酶同工酶的潜力,这在药物化学中具有相关性(Mehmet Arslan 等,2015)。
有机合成与化学反应
- 他汀类似物的生产:源自3-羟基吡咯烷-2,5-二酮的手性3-氨基吡咯烷-2,4-二酮可用于他汀类似物的立体选择性合成,这在药物化学中很重要(Daniel Farran 等,2007)。2. 转化为马来酰亚胺:关于将3,4-二羟基吡咯烷-2,5-二酮转化为马来酰亚胺的研究提供了对吡咯烷-2,5-二酮和马来酰亚胺性质的见解,这在有机合成中很重要(颜茂才等,2018)。
作用机制
安全和危害
未来方向
The future directions in the research of 3-Hydroxypyrrolidine-2,5-dione and its derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, and the investigation of the influence of steric factors on biological activity . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
属性
IUPAC Name |
3-hydroxypyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQWYKOKYUQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592644 | |
| Record name | 3-Hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-89-4 | |
| Record name | 3-Hydroxypyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


